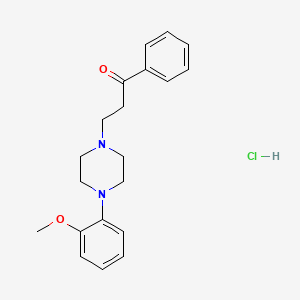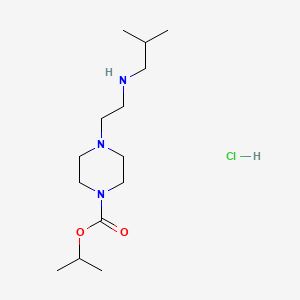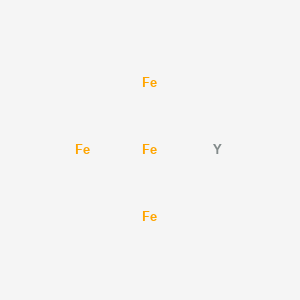
Iron;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;yttrium, also known as yttrium iron garnet (YIG), is a compound composed of yttrium and iron. Yttrium is a rare-earth element with the symbol Y and atomic number 39, while iron is a transition metal with the symbol Fe and atomic number 26. Yttrium iron garnet has the chemical formula Y₃Fe₅O₁₂ and is known for its unique magnetic and optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yttrium iron garnet can be synthesized using various methods, including solid-state reactions, sol-gel processes, and chemical vapor deposition (CVD). One common method involves mixing yttrium oxide (Y₂O₃) and iron oxide (Fe₂O₃) powders, followed by calcination at high temperatures to form YIG . Another method is the sol-gel process, where metal alkoxides are hydrolyzed and condensed to form a gel, which is then dried and calcined to obtain YIG .
Industrial Production Methods: In industrial settings, yttrium iron garnet is often produced using liquid phase epitaxy (LPE) or pulsed laser deposition (PLD). LPE involves growing YIG films on substrates from a molten solution, while PLD uses a high-energy laser to ablate a target material, depositing it onto a substrate .
Chemical Reactions Analysis
Types of Reactions: Yttrium iron garnet undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, YIG can be oxidized to form yttrium iron oxide (YFeO₃) under certain conditions .
Common Reagents and Conditions: Common reagents used in reactions with YIG include oxygen for oxidation reactions and hydrogen for reduction reactions. These reactions typically occur at high temperatures, often exceeding 800°C .
Major Products Formed: The major products formed from reactions involving YIG include yttrium iron oxide and other mixed oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Yttrium iron garnet has a wide range of scientific research applications due to its unique properties. In chemistry, YIG is used as a catalyst in various reactions. In biology and medicine, YIG nanoparticles are explored for their potential in drug delivery and magnetic resonance imaging (MRI) contrast agents . In industry, YIG is used in microwave and optical devices due to its low dielectric losses and high Faraday rotation .
Mechanism of Action
The mechanism by which yttrium iron garnet exerts its effects is primarily related to its magnetic properties. YIG exhibits ferrimagnetism, where the magnetic moments of the iron ions are aligned in opposite directions, resulting in a net magnetic moment. This property makes YIG useful in applications such as magnetic sensors and isolators . The molecular targets and pathways involved include the interaction of YIG with electromagnetic fields, which can influence the behavior of nearby magnetic materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to yttrium iron garnet include other rare-earth iron garnets such as gadolinium iron garnet (Gd₃Fe₅O₁₂) and terbium iron garnet (Tb₃Fe₅O₁₂). These compounds share similar crystal structures and magnetic properties .
Uniqueness: Yttrium iron garnet is unique due to its combination of low dielectric losses and high Faraday rotation, making it particularly suitable for use in microwave and optical devices. Additionally, YIG’s stability and ease of synthesis contribute to its widespread use in various applications .
Properties
CAS No. |
12689-97-3 |
|---|---|
Molecular Formula |
Fe4Y |
Molecular Weight |
312.29 g/mol |
IUPAC Name |
iron;yttrium |
InChI |
InChI=1S/4Fe.Y |
InChI Key |
CPNDGNXNFKTXTF-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Fe].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




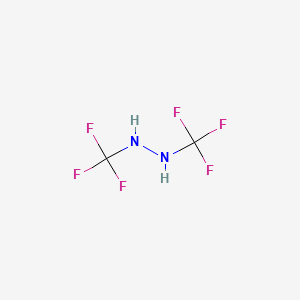
![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
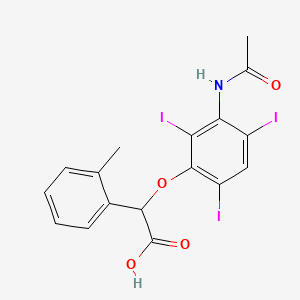
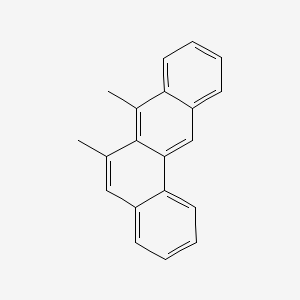
![2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane](/img/structure/B14709681.png)
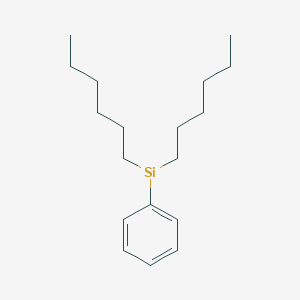
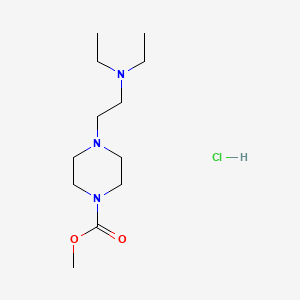
![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)

